N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-oxo-2-propyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)propanamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxin moiety linked via a propanamide chain to a sulfanyl-substituted imidazo[1,2-c]quinazolinone core. The imidazoquinazolinone system contains a 3-oxo group and a propyl substituent, which may enhance lipophilicity and influence target binding. The benzodioxin group contributes to metabolic stability, while the sulfanyl bridge likely modulates electronic and steric properties.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S/c1-3-6-18-23(30)28-21(26-18)16-7-4-5-8-17(16)27-24(28)33-14(2)22(29)25-15-9-10-19-20(13-15)32-12-11-31-19/h4-5,7-10,13-14,18H,3,6,11-12H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRLFTJHNFTQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-oxo-2-propyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the construction of the imidazoquinazolinone core. The final step often involves the formation of the thioether linkage under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-oxo-2-propyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of secondary amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzodioxin or imidazoquinazolinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce secondary amines.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that derivatives of imidazoquinazoline compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit phosphatidylinositol 3-kinase (PI3K), an important pathway in cancer progression. Inhibition of PI3K can lead to reduced cell proliferation and survival in various cancer types .
2. Antidiabetic Potential
Recent studies have explored the anti-diabetic effects of related benzodioxin compounds. For instance, α-glucosidase enzyme inhibition assays have shown promising results for compounds derived from benzodioxins, suggesting potential applications in managing diabetes .
3. Antibacterial Properties
There is also evidence supporting the antibacterial activity of similar tricyclic nitrogen-containing compounds. These compounds have been shown to be effective against a range of bacterial strains, indicating their potential use in developing new antibacterial therapies .
Case Studies
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-oxo-2-propyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Contrasts
The following table summarizes key differences between the target compound and its analogs:
2.2 Key Observations
- Bioisosteric Replacements: The oxadiazole in analogs acts as a bioisostere for carboxylic acids, enhancing antibacterial activity . In contrast, the imidazoquinazolinone in the target compound may mimic purine or pyrimidine structures, suggesting kinase or topoisomerase inhibition.
Chain Length and Pharmacokinetics :
- Substituent Effects: The propyl group on the imidazoquinazolinone core may enhance binding to hydrophobic enzyme pockets, whereas phenyl-substituted oxadiazoles in optimize π-π stacking with bacterial targets .
- Toxicity: compounds exhibit low hemolytic activity, suggesting that sulfanyl-acetamide derivatives are well-tolerated .
Research Implications
- Antibacterial Applications: highlights the efficacy of oxadiazole analogs, but the target compound’s imidazoquinazolinone core may broaden its spectrum to include resistant strains or eukaryotic targets.
- Synthetic Complexity: The imidazoquinazolinone moiety likely requires multi-step synthesis compared to oxadiazole derivatives, impacting scalability .
- Structure-Activity Relationship (SAR) : Modifying the sulfanyl linker or benzodioxin substituents could optimize the target compound’s activity and toxicity profile.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-oxo-2-propyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)propanamide is a complex organic compound that belongs to a class of heterocyclic compounds. Its structural components suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound features a benzodioxin moiety and an imidazoquinazoline structure linked via a sulfur atom. Its molecular formula is with a molecular weight of approximately 396.47 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 396.47 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that derivatives of benzodioxin and imidazoquinazoline exhibit significant antimicrobial properties. A study conducted by demonstrated that compounds similar to this compound showed promising activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Anticancer Potential
The anticancer properties of compounds containing the imidazoquinazoline scaffold have been explored extensively. A case study highlighted in revealed that similar compounds exhibited cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest. The presence of the benzodioxin moiety may enhance these effects by facilitating better cellular uptake and targeting specific receptors involved in tumor growth.
Anti-inflammatory Effects
Compounds with similar structures have also been reported to possess anti-inflammatory activities. Research suggests that the imidazoquinazoline derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation markers in vitro and in vivo .
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:
- Receptor Binding : The compound may interact with specific receptors involved in signaling pathways related to inflammation and cancer progression.
- Enzyme Inhibition : It could inhibit enzymes critical for bacterial survival and proliferation.
- Cellular Uptake : The unique structure may enhance cellular permeability, allowing for more effective intracellular action.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can intermediate purity be ensured?
The synthesis typically involves sequential steps: (1) formation of the imidazoquinazolinone core via cyclization of 2-aminobenzamide derivatives with aldehydes or ketones, (2) introduction of the sulfanyl group via nucleophilic substitution, and (3) coupling with the benzodioxin-propanamide moiety using acylating agents. To ensure intermediate purity, employ HPLC with UV-Vis detection (≥95% purity threshold) and confirm structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For optimization, use statistical Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, temperature) affecting yield and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Core techniques include:
- ¹H/¹³C NMR for verifying proton environments and carbon frameworks.
- FT-IR to confirm functional groups (e.g., C=O at ~1700 cm⁻¹, S–C bonds at ~600–700 cm⁻¹).
- HRMS for exact mass determination.
- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation. Conflicting spectral data (e.g., ambiguous NOE correlations) should be resolved by cross-referencing with DFT-calculated NMR chemical shifts or repeating experiments under standardized conditions .
Q. What initial biological screening assays are appropriate for evaluating its therapeutic potential?
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (e.g., MTT or ATP-luciferase in cancer cell lines). Use dose-response curves (IC₅₀ determination) and validate selectivity via counter-screens against related off-target proteins. Include positive controls (e.g., staurosporine for kinase inhibition) to calibrate assay sensitivity .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in novel reaction environments?
Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and reaction pathways. Use molecular dynamics simulations to assess solvent effects and steric hindrance. Integrate these with machine learning (ML) platforms trained on reaction databases to predict optimal conditions (e.g., catalyst selection, temperature gradients). Validate predictions with small-scale exploratory experiments .
Q. What strategies resolve contradictions between in vitro bioactivity and computational predictions?
If computational models (e.g., docking studies) suggest high binding affinity but in vitro assays show weak activity:
- Re-evaluate solvent accessibility of the target’s active site.
- Test metabolite stability via HPLC-MS to rule out rapid degradation.
- Perform surface plasmon resonance (SPR) to measure binding kinetics directly.
- Re-optimize force field parameters in simulations to better reflect physiological conditions .
Q. How to design experiments for SAR studies on benzodioxin and imidazoquinazolinone modifications?
Use a fragment-based approach :
- Synthesize analogs with systematic substitutions (e.g., halogenation at the benzodioxin ring, alkyl chain variations in the propyl group).
- Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural features with bioactivity.
- Prioritize modifications showing >10-fold potency improvements in primary assays for further optimization .
Q. What methodologies quantify degradation products under physiological conditions?
- Simulated biological fluids (e.g., PBS at pH 7.4, human liver microsomes) to mimic in vivo conditions.
- LC-MS/MS for identifying degradation products (e.g., hydrolyzed amide bonds, oxidized sulfur groups).
- Kinetic modeling (e.g., first-order decay equations) to calculate half-life (t₁/₂) and activation energy (Eₐ) via Arrhenius plots .
Q. How can AI-driven platforms optimize synthesis yields?
Implement closed-loop systems combining robotic synthesis with real-time analytics (e.g., inline NMR). Train ML models on historical reaction data to recommend adjustments (e.g., reagent stoichiometry, reaction time). For example, a Bayesian optimization algorithm can reduce the number of trials needed to achieve >90% yield in critical steps like sulfanyl group introduction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
